N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene, and is known for its diverse biological activities. It has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline typically involves multiple steps, starting from lupane. The key steps include:
Oxidation: The lupane is oxidized to introduce a hydroxyl group at the 3-beta position.
Amidation: The hydroxylated lupane is then reacted with 8-aminooctanoic acid to form an amide bond.
Coupling: The resulting intermediate is coupled with L-proline to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-proline is unique due to its specific structure and biological activities. Similar compounds include:
Betulinic Acid: Another lupane-derived triterpenoid with anticancer properties.
Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory effects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
CAS No. |
150840-65-6 |
---|---|
Molecular Formula |
C43H70N2O5 |
Molecular Weight |
695.0 g/mol |
IUPAC Name |
(2S)-1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C43H70N2O5/c1-28(2)29-18-23-43(38(50)44-26-12-10-8-9-11-15-35(47)45-27-13-14-31(45)37(48)49)25-24-41(6)30(36(29)43)16-17-33-40(5)21-20-34(46)39(3,4)32(40)19-22-42(33,41)7/h29-34,36,46H,1,8-27H2,2-7H3,(H,44,50)(H,48,49)/t29-,30+,31-,32-,33+,34-,36+,40-,41+,42+,43-/m0/s1 |
InChI Key |
VWQVAKKFKMOWQC-LXUHRDAJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCC[C@H]6C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC6C(=O)O |
Origin of Product |
United States |
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